Acetic acid salicyloyl-amino-ester
Overview
Description
Acetic Acid Salicyloyl-Amino-Ester: is an organic compound belonging to the class of salicylamides, which are carboxamide derivatives of salicylic acid. Salicylic acid is the ortho-hydroxylated derivative of benzoic acid.
Mechanism of Action
Target of Action
The primary target of Acetic Acid Salicyloyl-Amino-Ester is Prostaglandin G/H synthase 1 . This enzyme, also known as COX-1 , plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Biochemical Pathways
Given its target, it can be inferred that it may influence theprostanoid synthesis pathway . The downstream effects of this could include alterations in the production of prostaglandins, which play diverse roles in inflammation, pain, and other physiological responses.
Biochemical Analysis
Biochemical Properties
It is known to interact with Prostaglandin G/H synthase 1 in humans . The nature of these interactions is not yet clear.
Cellular Effects
It is known that the compound interacts with Prostaglandin G/H synthase 1, which could potentially influence cell function .
Molecular Mechanism
It is known to interact with Prostaglandin G/H synthase 1, but the specifics of this interaction, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid Salicyloyl-Amino-Ester typically involves the esterification of salicylic acid with acetic acid in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with common catalysts including sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide for basic conditions. The reaction is generally performed at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid Salicyloyl-Amino-Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Acetic Acid Salicyloyl-Amino-Ester is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or as a model compound in biochemical studies.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to Acetic Acid Salicyloyl-Amino-Ester, known for its use in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.
Methyl Salicylate: Commonly used in topical pain relief products.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it offers a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
[(2-hydroxybenzoyl)amino] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWLDHLJWUGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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